molecular formula C17H12N2OS B2511148 4-(Benzylthio)benzofuro[3,2-d]pyrimidine CAS No. 62208-74-6

4-(Benzylthio)benzofuro[3,2-d]pyrimidine

Cat. No.: B2511148
CAS No.: 62208-74-6
M. Wt: 292.36
InChI Key: YCBDARXMAVVTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzylthio)benzofuro[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C17H12N2OS and its molecular weight is 292.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactivity and Pharmaceutical Applications

Benzofuro[3,2-d]pyrimidine derivatives, including 4-(Benzylthio)benzofuro[3,2-d]pyrimidine, are significant in synthesizing pharmaceuticals due to their broad range of bioactivities. These compounds are used in developing drugs with antibiosis, anti-inflammatory, anticancer properties, and in drugs that inhibit platelet aggregation and enhance long-term memory. Their preparation methods are diverse, and ongoing research continues to explore their potential in pharmaceutical applications (Xu Wei-ming, 2010).

Synthesis and Biological Evaluation

This compound derivatives show a wide range of bioactivities, which makes them a potent unit in new drug research. Studies have found that compounds with a benzylsulfanyl group at the 4-position exhibit better anticancer properties, though at a moderate level. These compounds have been evaluated for their cytotoxic properties against normal and cancer cell lines, showing promise in cancer research (Marcin Stolarczyk et al., 2021).

Electroorganic Synthesis

Electrochemical oxidation has been employed to synthesize new benzofuro[2,3-d]pyrimidine derivatives, indicating the versatility and potential of electroorganic synthesis methods in creating these compounds. This approach offers a promising route for the efficient and environmentally friendly synthesis of these derivatives (D. Nematollahi, H. Goodarzi, 2002).

Corrosion Inhibition

Pyrimidine derivatives, including those with benzyl substitution, have been synthesized and studied as corrosion inhibitors. These compounds exhibit good inhibition performance and are considered mixed-type inhibitors, indicating their potential in industrial applications, particularly in protecting metals from corrosion (B. Hou et al., 2019).

Antitumor and Antiplatelet Activity

Studies have shown that polycyclic pyrimidine derivatives, which could include this compound, have significant anti-aggregatory and antiphlogistic properties. These compounds have been evaluated for their antiplatelet activity and potential anti-inflammatory, analgesic, and antipyretic activities. Some derivatives have displayed potent antiplatelet agents comparable to acetylsalicylic acid, highlighting their potential in medical applications (O. Bruno et al., 2001).

Corrosion Inhibition Under Supercritical CO2 Conditions

A pyrimidine derivative, 4,6-diamino-2-(benzylthio)pyrimidine (DABTP), has been developed as a high-efficiency inhibitor for the corrosion of carbon steel, especially in challenging environments like supercritical CO2 containing oilfield produced water. This application demonstrates the industrial importance of these compounds in enhancing the durability of materials under extreme conditions (B. Hou et al., 2020).

Dual Inhibition in Antitumor Agents

Novel compounds based on the pyrimidine framework have been synthesized for their dual inhibition properties, particularly targeting thymidylate synthase and dihydrofolate reductase. These compounds, designed as antitumor agents, highlight the therapeutic potential of pyrimidine derivatives in cancer treatment (A. Gangjee et al., 2000).

Future Directions

The future directions in the research of pyrimidine derivatives include the development of novel pyrimidines with higher selectivity as anticancer agents . There is also interest in the development of new strategies for cancer treatment compromising the use of selective tumor drugs called molecular targeted therapies .

Properties

IUPAC Name

4-benzylsulfanyl-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS/c1-2-6-12(7-3-1)10-21-17-16-15(18-11-19-17)13-8-4-5-9-14(13)20-16/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBDARXMAVVTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.